4-[[4-[[(2-Phenylcyclopropyl)amino]methyl]piperidin-1-yl]methyl]benzoic acid, also known as GSK2879552, is a synthetic compound with significant biological activity, particularly as an inhibitor of lysine-specific demethylase 1 (LSD1). This enzyme plays a crucial role in epigenetic regulation by modifying histones, thereby influencing gene expression. The compound's molecular formula is C23H28N2O2, and it has a molecular weight of approximately 364.5 g/mol. GSK2879552 is primarily investigated for its potential therapeutic applications in cancer treatment and other diseases linked to epigenetic dysregulation .
GSK2879552 falls under several chemical classifications:
The synthesis of GSK2879552 typically involves multiple steps that may include the following methods:
Industrial production methods are optimized for large-scale synthesis, ensuring stability and yield through controlled environments.
GSK2879552 primarily acts as an irreversible inhibitor of lysine-specific demethylase 1. The mechanism involves covalent modification of the enzyme's cofactor, flavin adenine dinucleotide (FAD), which leads to inhibition of its demethylase activity. This process significantly alters histone methylation patterns, affecting gene expression and cellular processes such as proliferation and differentiation .
The mechanism by which GSK2879552 exerts its effects involves:
This process has implications for cancer therapies, particularly in acute myeloid leukemia and small cell lung carcinoma, where LSD1 activity is often upregulated .
GSK2879552 has several scientific applications:
CAS No.: 1480-19-9
CAS No.: 228113-66-4
CAS No.: 3715-10-4
CAS No.: 57103-57-8
CAS No.: 2226-71-3
CAS No.: 30285-47-3